Echistatin can be synthesized using solid-phase peptide synthesis techniques. The synthesis process typically involves:
The molecular structure of echistatin has been elucidated through X-ray crystallography, revealing its three-dimensional conformation. Key structural features include:
Echistatin's primary chemical reactions involve its binding interactions with integrins, particularly the αvβ3 integrin. The mechanism can be summarized as follows:
Echistatin exerts its biological effects primarily through its interaction with integrins on cell surfaces:
Echistatin possesses distinct physical and chemical properties:
Echistatin has several scientific applications:
Echistatin beta is a short disintegrin (49 residues) isolated from Echis carinatus leakeyi venom, sharing ~85% sequence identity with echistatin alpha and gamma variants [2] [5]. Critical variations occur at residues 15, 21, 22, and 27—positions flanking or within the integrin-binding loop. For example, residue 27 (tryptophan in alpha/beta vs. aspartic acid in gamma) directly influences species-dependent platelet aggregation inhibition profiles [2]. While all variants retain the core RGD motif (residues 24–26), these peripheral substitutions modulate target selectivity: echistatin beta and alpha show higher potency against human and guinea pig platelets compared to rabbit and rat platelets, whereas echistatin gamma exhibits broader cross-species reactivity [2]. Homology modeling based on conserved structural scaffolds (e.g., PDB 2ECH) confirms that substitutions alter surface charge distribution near the RGD domain, explaining differential integrin recognition [5] [8].
Table 1: Key Sequence Variations in Echistatin Variants
Residue Position | Echistatin Alpha | Echistatin Beta | Echistatin Gamma | Functional Impact |
---|---|---|---|---|
15 | Ala | Thr | Ser | Modulates loop flexibility |
21 | Lys | Arg | Asn | Alters electrostatic interactions |
22 | Ser | Pro | Gly | Affects β-turn stability |
27 | Trp | Trp | Asp | Determines αIIbβ3 vs. αvβ3 selectivity |
C-terminal tail | HKGPAT | HKGPAT | Varied | Influences integrin binding synergy |
The RGD motif (Arg²⁴-Gly²⁵-Asp²⁶) is absolutely conserved across echistatin variants and serves as the primary integrin-recognition site [5] [8]. However, the C-terminal tail (residues 40–49) shows significant divergence: echistatin beta and alpha retain the sequence ⁴⁰PRNPHKGPAT⁴⁹, while gamma variants exhibit truncations or substitutions [2] [4]. Functional studies demonstrate that the C-terminal hexapeptide (HKGPAT) enhances binding affinity toward αIIbβ3, αvβ3, αvβ5, and α5β1 integrins. Truncation of HKGPAT reduces inhibitory activity by 6.4–18.6-fold across these integrins, confirming its allosteric role [1] [4]. Mutagenesis reveals residue-specific contributions: H44A mutation increases activity against αIIbβ3 (2.5-fold) and α5β1 (4.4-fold), while K45A decreases αIIbβ3 inhibition by 2.6-fold [1]. This suggests the C-terminus acts synergistically with the RGD loop to optimize integrin docking.
Echistatin beta contains eight cysteine residues forming four conserved disulfide bonds: Cys²–Cys¹¹, Cys⁷–Cys³², Cys⁸–Cys³⁷, and Cys²⁰–Cys³⁹ [3] [8]. This connectivity is identical to echistatin alpha and gamma, constraining the protein into a compact, elongated fold with a central β-sheet core [8]. The Cys²⁰–Cys³⁹ bond anchors the base of the RGD loop to the C-terminal β-hairpin, while Cys⁷–Cys³² stabilizes the hydrophobic core. Disruption of any single bond (e.g., via cysteine mutagenesis) abolishes structural integrity and function, as confirmed by loss of platelet aggregation inhibition [3] [5]. The disulfide pattern is evolutionarily conserved among short disintegrins, serving as a scaffold for functional epitopes [5].
The disulfide network confers exceptional stability to echistatin beta, enabling precise positioning of the RGD loop and C-terminus for integrin engagement [3] [8]. Molecular dynamics simulations reveal that disulfide bonds reduce backbone flexibility in the core (residues 5–20 and 30–42), with RMSD fluctuations <1.0 Å [8]. In contrast, regions lacking covalent constraints (e.g., RGD loop and C-terminus) exhibit higher mobility (RMSD >2.5 Å). The Cys²⁰–Cys³⁹ bond is particularly crucial: it limits the RGD loop’s hinge motion to a 30° arc, preventing conformational drift while allowing adaptive binding to integrins [3]. Thermal denaturation studies show echistatin beta retains native structure up to 75°C, underscoring disulfide-mediated stability [8].
Table 2: Disulfide Bonds and Their Structural Roles in Echistatin Beta
Disulfide Bond | Residues Linked | Role in Folding | Consequence of Disruption |
---|---|---|---|
Cys²–Cys¹¹ | N-terminus to β-strand 1 | Stabilizes N-terminal helix | Loss of core compaction |
Cys⁷–Cys³² | Loop 1 to β-strand 3 | Anchors hydrophobic core | Unfolding at RGD loop base |
Cys⁸–Cys³⁷ | Loop 1 to C-terminal tail | Links core to functional tail | Impaired RGD-C-terminus synergy |
Cys²⁰–Cys³⁹ | RGD loop base to β-hairpin | Constrains integrin-binding site | >90% loss of activity |
The 3D structure of echistatin beta (1.80 Å resolution; PDB 6LSQ) reveals two molecules per asymmetric unit, each adopting an elongated fold with a central β-sheet comprising antiparallel strands (residues 16–20 and 29–31) [1] [8]. The RGD motif resides at the apex of a nine-residue loop (residues 21–29), projecting 16 Å from the core. NMR studies (PDB 2ECH) corroborate this topology, with 95.7% of residues in favored Ramachandran regions [1] [8]. Crucially, high-resolution NMR using off-resonance ROESY unveiled a previously unresolved β-hairpin in the C-terminus (residues 40–49), running parallel to the RGD loop and exposing residues Pro⁴³-His⁴⁴-Lys⁴⁵ for integrin contact [3]. This hairpin is stabilized by hydrogen bonds between Arg⁴¹–Gly²² and Asn⁴²–Asp³⁰, creating a contiguous surface for integrin engagement [3].
The RGD loop (residues 21–30) and C-terminus (residues 45–49) exhibit pronounced flexibility, as quantified by ¹⁵N relaxation NMR and crystallographic B-factors (>40 Ų) [1] [3] [8]. Model-free analysis yields order parameters (S²) of 0.3–0.5 for R²⁴, G²⁵, and D²⁶, indicating ps-ns timescale mobility [8]. This flexibility enables conformational selection during integrin binding: in the unbound state, the RGD loop samples "closed" (R²⁴–D²⁶ distance: 4.0 Å) and "open" (6.5 Å) states, while the C-terminus adopts disordered ensembles [3] [6]. Upon integrin docking, the RGD loop locks into an extended conformation (R²⁴–D²⁶: 10.5 Å), and the C-terminus forms a helix-like structure stabilized by salt bridges with αv subunit residues [1] [3]. Mutagenesis confirms functional synergy: truncation of the C-terminal tail (Δ42–49) reduces affinity for αvβ3 by 6.4-fold, while R24A mutation abolishes binding entirely [1] [4].
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